REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CO.CO.Cl>C1(C)C=CC=CC=1.C[O-].C[O-].C[O-].C[Ti](C)(C)(C)(C)C1C=CC=C1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
methylaluminoxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Example 1 ( 1 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
pentamethylcyclopentadienyltitanium trimethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C[O-].C[O-].C[O-].C[Ti](C1C=CC=C1)(C)(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 0.5-liter reactor equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
this solution was added
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
WAIT
|
Details
|
was carried out at 40° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
Then, washing with methanol
|
Type
|
CUSTOM
|
Details
|
measured in 1,2,4-trichlorobenzene at 135° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.C1(=CC=CC=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |